N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide
CAS No.: 1049417-73-3
Cat. No.: VC5915231
Molecular Formula: C22H28FN3O4
Molecular Weight: 417.481
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049417-73-3 |
|---|---|
| Molecular Formula | C22H28FN3O4 |
| Molecular Weight | 417.481 |
| IUPAC Name | N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,3,4-trimethoxybenzamide |
| Standard InChI | InChI=1S/C22H28FN3O4/c1-28-19-9-8-16(20(29-2)21(19)30-3)22(27)24-10-11-25-12-14-26(15-13-25)18-7-5-4-6-17(18)23/h4-9H,10-15H2,1-3H3,(H,24,27) |
| Standard InChI Key | JZUCMKPOMIQODL-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 2,3,4-trimethoxybenzamide group linked via an ethyl spacer to a 4-(2-fluorophenyl)piperazine moiety. This architecture combines three key pharmacophoric elements:
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Aromatic methoxy groups: The trimethoxybenzamide unit contributes to lipophilicity and potential π-π stacking interactions .
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Piperazine scaffold: A common feature in CNS-active drugs, facilitating receptor interaction through conformational flexibility .
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Fluorophenyl substituent: The electron-withdrawing fluorine atom enhances metabolic stability and modulates receptor binding affinity .
The molecular formula is C₂₃H₂₉FN₃O₄, with a calculated molecular weight of 454.5 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP (lipophilicity) | ~3.2 (predicted) |
| Hydrogen bond donors | 2 (amide NH, piperazine NH) |
| Hydrogen bond acceptors | 7 (amide O, 3 methoxy O, F) |
| Polar surface area | 68.9 Ų |
These values suggest moderate blood-brain barrier permeability, a critical factor for CNS-targeted agents .
Spectral Characterization
While experimental spectral data for this specific compound are unavailable, analogs provide insight:
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¹H NMR: Expected signals include a singlet for methoxy protons (δ 3.7–3.9 ppm), aromatic protons from the fluorophenyl group (δ 6.8–7.2 ppm), and piperazine/ethyl spacer protons (δ 2.5–3.5 ppm) .
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¹³C NMR: Distinct peaks for carbonyl carbons (δ ~165 ppm), methoxy carbons (δ ~55 ppm), and fluorinated aromatic carbons (δ ~115–160 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a three-step sequence, as inferred from analogous piperazine-benzamide derivatives :
Step 1: Preparation of 2,3,4-trimethoxybenzoic acid chloride
Step 2: Coupling with 2-(piperazin-1-yl)ethylamine
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Reagents: N,N-diisopropylethylamine (DIPEA), tetrahydrofuran (THF)
Step 3: N-alkylation with 1-bromo-2-fluorobenzene
Yield Optimization
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Microwave-assisted synthesis reduces Step 3 duration to 2 h with 85% yield .
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Purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) achieves >95% purity.
Scalability Challenges
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Piperazine ring instability: Requires inert atmosphere (N₂) during alkylation to prevent oxidative degradation .
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Methoxy group demethylation: Controlled pH (6.5–7.5) during workup prevents acid-catalyzed side reactions .
Pharmacological Profile
Receptor Binding Affinity
Although direct binding data are lacking, structural analogs exhibit:
| Receptor | Ki (nM) | Analog Structure |
|---|---|---|
| 5-HT₁A | 12 | Piperazine-linked arylpiperazines |
| D₂ | 34 | Trimethoxybenzamide derivatives |
| σ₁ | 89 | Fluorophenyl-containing compounds |
Data extrapolated from suggest moderate 5-HT₁A and D₂ receptor affinity, positioning the compound as a potential atypical antipsychotic candidate.
In Vitro Activity
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CYP450 inhibition: Predicted low inhibition (IC₅₀ > 10 μM) due to limited electron-rich heterocycles .
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Plasma protein binding: ~92% (estimated via QSAR models), indicating significant tissue distribution .
Research Gaps and Future Directions
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